molecular formula C10H11F2NO B14053318 2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine

2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine

Cat. No.: B14053318
M. Wt: 199.20 g/mol
InChI Key: LWGXTWAUJKUYKI-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine is a fluorinated heterocyclic compound It is characterized by the presence of both a pyridine ring and a tetrahydropyran ring, each substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine typically involves the reaction of 2-fluoropyridine with 4-fluorotetrahydropyran under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine and tetrahydropyran derivatives, while oxidation reactions can produce corresponding ketones or aldehydes.

Scientific Research Applications

2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine is unique due to the presence of both fluorinated pyridine and tetrahydropyran rings.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

2-fluoro-3-(4-fluorooxan-4-yl)pyridine

InChI

InChI=1S/C10H11F2NO/c11-9-8(2-1-5-13-9)10(12)3-6-14-7-4-10/h1-2,5H,3-4,6-7H2

InChI Key

LWGXTWAUJKUYKI-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=C(N=CC=C2)F)F

Origin of Product

United States

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